molecular formula C9H7F2NO4 B1460230 Methyl 2,4-difluoro-6-nitrophenylacetate CAS No. 1806313-82-5

Methyl 2,4-difluoro-6-nitrophenylacetate

Cat. No.: B1460230
CAS No.: 1806313-82-5
M. Wt: 231.15 g/mol
InChI Key: ZOSOKJSHZQYOFQ-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-6-nitrophenylacetate is a fluorinated aromatic ester featuring a nitro group at the 6-position of the phenyl ring. Nitro groups are electron-withdrawing, enhancing reactivity in electrophilic substitution or reduction reactions, which may make this compound valuable in pharmaceutical synthesis or agrochemical intermediates .

Properties

CAS No.

1806313-82-5

Molecular Formula

C9H7F2NO4

Molecular Weight

231.15 g/mol

IUPAC Name

methyl 2-(2,4-difluoro-6-nitrophenyl)acetate

InChI

InChI=1S/C9H7F2NO4/c1-16-9(13)4-6-7(11)2-5(10)3-8(6)12(14)15/h2-3H,4H2,1H3

InChI Key

ZOSOKJSHZQYOFQ-UHFFFAOYSA-N

SMILES

COC(=O)CC1=C(C=C(C=C1F)F)[N+](=O)[O-]

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1F)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Ester Group Key Applications
Methyl 2,4-difluoro-6-methylphenylacetate 1806334-69-9 C₁₀H₁₀F₂O₂ 200.18 2,4-difluoro, 6-methyl Methyl API intermediates
Ethyl 2,4-dibromo-6-fluorophenylacetate 1803817-32-4 C₁₀H₉Br₂FO₂ 352.99 2,4-dibromo, 6-fluoro Ethyl Halogenated synthons
Ethyl 2,4-difluoro-6-methoxyphenylacetate 691905-11-0 C₁₁H₁₂F₂O₃ 230.21 2,4-difluoro, 6-methoxy Ethyl Bioactive intermediates
Target: Methyl 2,4-difluoro-6-nitrophenylacetate Not available C₉H₇F₂NO₄ ~231.16 2,4-difluoro, 6-nitro Methyl Hypothesized: Pharmaceuticals, explosives
Key Observations:

Substituent Effects: Nitro Group (Target): Strong electron-withdrawing nature increases reactivity for reduction to amines or participation in nucleophilic aromatic substitution. This contrasts with electron-donating groups like methyl (in Methyl 2,4-difluoro-6-methylphenylacetate) or methoxy (in Ethyl 2,4-difluoro-6-methoxyphenylacetate), which stabilize the aromatic ring .

Ester Group Impact :

  • Methyl esters (e.g., Methyl 2,4-difluoro-6-methylphenylacetate) typically exhibit higher volatility and lower molecular weight compared to ethyl esters (e.g., Ethyl 2,4-difluoro-6-methoxyphenylacetate), which may influence pharmacokinetics in drug design .

Brominated derivatives (e.g., Ethyl 2,4-dibromo-6-fluorophenylacetate) show significantly higher molecular weight due to bromine’s mass .

Preparation Methods

General Synthetic Strategy

The preparation of methyl 2,4-difluoro-6-nitrophenylacetate generally involves the following key steps:

  • Starting Material Selection: Typically, a difluoro-substituted phenylacetate or corresponding phenylacetic acid derivative is used as the precursor.
  • Nitration: Introduction of the nitro group at the 6-position (relative to the acetyl moiety) via electrophilic aromatic substitution using nitrating agents.
  • Esterification: Formation of the methyl ester either prior to or after nitration, depending on the stability of intermediates.
  • Purification: Isolation and purification by column chromatography or recrystallization to achieve high purity.

Detailed Preparation Methods

Nitration of Difluorophenylacetate Esters

  • Procedure: Nitration is commonly performed using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction temperature is carefully controlled (typically 0–5 °C) to ensure regioselective nitration at the 6-position on the difluorophenyl ring.
  • Example: For ethyl 2-fluorophenylacetate, nitration yields ethyl 2-(3-fluoro-2-nitrophenyl)acetate with moderate to good yields (50–70%) under controlled conditions. By analogy, methyl 2,4-difluorophenylacetate can be nitrated similarly to introduce the nitro group selectively at the 6-position.

Esterification of 2,4-Difluoro-6-nitrophenylacetic Acid

  • Procedure: If the nitro group is introduced first on the acid precursor, esterification to the methyl ester can be achieved by refluxing the acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
  • Conditions: Typical esterification involves refluxing for 4–8 hours, followed by neutralization and extraction.
  • Yields: Esterification yields are generally high (>80%) under optimized conditions.

Direct Synthesis via Nucleophilic Substitution or Condensation

  • Alternative Route: Reaction of methyl bromo-difluoroacetate with 2,4-difluoro-6-nitrophenylmagnesium bromide (Grignard reagent) in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon or nitrogen) at 0–25 °C can afford the target methyl ester.
  • Advantages: This method allows for direct formation of the ester with control over substitution patterns.
  • Yields: Reported yields for similar compounds range from 70% to 80% after purification.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Notes
Nitration Temperature 0–5 °C Low temperature favors regioselectivity
Nitrating Agents Concentrated HNO3 / H2SO4 mixture Strong electrophilic nitration
Esterification Solvent Methanol Acid-catalyzed esterification
Esterification Catalyst H2SO4 or HCl Catalyzes ester formation
Grignard Reaction Temp 0–25 °C Anhydrous conditions critical
Reaction Time 2–8 hours Varies with method
Purification Column chromatography (silica gel) Hexane/ethyl acetate mixtures commonly used

Analytical Characterization and Yield Data

  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons appear as multiplets between δ 7.0–8.5 ppm; methyl ester singlet at δ ~3.7 ppm.
    • ¹⁹F NMR: Fluorine atoms show characteristic signals around δ –45 to –50 ppm, confirming difluoro substitution.
  • Infrared Spectroscopy (IR):
    • Strong ester carbonyl stretch at ~1740 cm⁻¹.
    • Nitro group asymmetric and symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively.
  • Mass Spectrometry (MS):
    • Molecular ion peak corresponding to the molecular weight of this compound (calculated MW ~235 g/mol).
  • Typical Yields:
    • Nitration step: 50–70%
    • Esterification step: 80–90%
    • Overall isolated yield: Approximately 45–60% depending on purification efficiency.

Literature Examples and Related Research Findings

  • A related compound, ethyl 2-(3-fluoro-2-nitrophenyl)acetate, is synthesized via nitration of ethyl 2-fluorophenylacetate with nitric and sulfuric acid under controlled temperature, yielding the nitro product selectively.
  • Preparation of 2,6-difluoro-4-nitrophenyl acetate derivatives involves nitration of difluorophenol followed by acetylation, demonstrating the feasibility of introducing nitro groups on difluorinated aromatic rings with good regioselectivity.
  • Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate synthesis via reaction of ethyl acetate with 2,2-difluoro-2-(4-nitrophenyl)acetic acid under specific conditions provides a model for esterification and substitution reactions relevant to methyl esters.

Summary Table of Preparation Routes

Step Methodology Reagents/Conditions Yield (%) Notes
Nitration Electrophilic aromatic substitution HNO3/H2SO4, 0–5 °C 50–70 Regioselective nitration at 6-position
Esterification Acid-catalyzed esterification MeOH, H2SO4, reflux 4–8 h 80–90 Converts acid to methyl ester
Grignard Coupling Reaction of methyl bromo-difluoroacetate with arylmagnesium bromide THF, 0–25 °C, inert atmosphere 70–80 Direct ester formation
Purification Column chromatography Silica gel, hexane/ethyl acetate Ensures high purity

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